Desotamide A Demonstrates a Broad Gram-Positive Antibacterial Profile, Unlike the Inactive Desotamide G Analog
Desotamide A exhibits potent antibacterial activity against key Gram-positive pathogens, with minimum inhibitory concentrations (MICs) of 16 μg/mL against *S. aureus*, 12.5 μg/mL against *S. pneumoniae*, and 32 μg/mL against MRSE . In stark contrast, the structurally related analog desotamide G, produced via heterologous expression, shows no notable antibacterial activity, with an MIC > 113 μg/mL against the same panel of pathogens [1]. This demonstrates that the antibacterial activity of desotamide A is highly sensitive to specific amino acid sequence and is not a universal property of the desotamide scaffold.
| Evidence Dimension | Antibacterial Activity (MIC) |
|---|---|
| Target Compound Data | 16, 12.5, and 32 μg/mL against *S. aureus*, *S. pneumoniae*, and MRSE, respectively |
| Comparator Or Baseline | Desotamide G: MIC > 113 μg/mL against the same panel of Gram-positive pathogens |
| Quantified Difference | Desotamide G is >3.5- to >9-fold less potent than Desotamide A |
| Conditions | In vitro MIC assays against *S. aureus*, *S. pneumoniae*, and methicillin-resistant *S. epidermidis* (MRSE) |
Why This Matters
This confirms that Desotamide A's specific sequence is essential for its antimicrobial activity, justifying its selection over other desotamide analogs for Gram-positive antibacterial research.
- [1] Xu, R. et al. Chemical Synthesis and Structure-Activity Relationship Study Yield Desotamide a Analogues with Improved Antibacterial Activity. Mar. Drugs 2021, 19, 303. View Source
